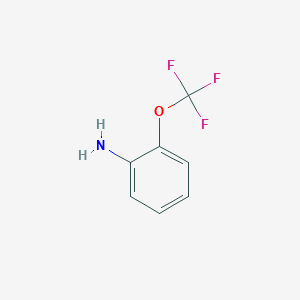

2-(Trifluoromethoxy)aniline

Beschreibung

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Fluorinated aniline derivatives are of exceptional importance in contemporary chemical research primarily due to their unique electronic properties and the profound impact of fluorine on molecular characteristics. nih.gov The introduction of fluorine or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, can dramatically alter a molecule's lipophilicity, metabolic stability, and bioavailability. nih.govnih.gov The high electronegativity of fluorine often leads to enhanced binding affinities of drug candidates to their biological targets and can block sites of metabolic degradation, thereby increasing the in vivo half-life of a compound. mdpi.comwikipedia.org

In medicinal chemistry, these attributes are leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govmdpi.com For example, the trifluoromethyl (-CF3) group, a close relative of the trifluoromethoxy group, is a component of numerous successful drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. wikipedia.org The trifluoromethoxy group itself is present in pharmaceuticals like riluzole, used for amyotrophic lateral sclerosis, where it enhances lipophilicity and metabolic stability, facilitating its passage across the blood-brain barrier. mdpi.com Beyond pharmaceuticals, fluorinated anilines are crucial in materials science for creating polymers and coatings with enhanced thermal and chemical resistance and for developing hole-transporting materials in advanced optoelectronic devices like perovskite solar cells. chemimpex.commdpi.com

Historical Context of Trifluoromethoxy Group Integration in Aromatic Systems

The integration of the trifluoromethoxy (-OCF3) group into aromatic systems has been a long-standing challenge in synthetic organic chemistry. nih.gov The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupol'skii in 1955. nih.govbeilstein-journals.org This early method involved a harsh, two-step process starting from electron-deficient anisoles, which were first chlorinated and then fluorinated using reagents like antimony trifluoride in the presence of antimony pentachloride. nih.govbeilstein-journals.org

For decades, the development of milder and more general methods for trifluoromethoxylation remained slow. The harsh conditions, low yields, and limited substrate scope of early methods restricted the widespread application of the -OCF3 group. nih.gov A significant advancement came with the development of electrophilic trifluoromethylating reagents. In 1984, diaryl(trifluoromethyl)sulfonium salts were developed, and later, reagents like S-(trifluoromethyl)dibenzothiophenium salts became commercially available, providing a pathway for the trifluoromethylation of various nucleophiles, including phenols. d-nb.info However, direct O-trifluoromethylation of phenols often proved difficult, sometimes resulting in competing C-trifluoromethylation. nih.gov More recent innovations have focused on developing new reagents and catalytic systems to overcome these challenges, including methods involving hypervalent iodine reagents and the rearrangement of N-aryl-N-hydroxylamine derivatives, making the synthesis of trifluoromethoxylated arenes more accessible. researchgate.netd-nb.info

Research Trajectories and Objectives Pertaining to 2-(Trifluoromethoxy)aniline

Current research involving this compound is primarily focused on its application as a versatile intermediate in the synthesis of high-value chemical entities. chemimpex.comontosight.ai Its structure, featuring a reactive amino group and an electron-withdrawing trifluoromethoxy group on a benzene (B151609) ring, makes it a valuable building block. ontosight.ai

Key research objectives include:

Pharmaceutical Synthesis: Researchers are utilizing this compound to create novel pharmaceutical compounds. chemimpex.com For instance, it has been used to synthesize a series of new Schiff bases that have been investigated for their antibacterial, antifungal, antimalarial, and anti-HIV activities. researchgate.net The goal is to leverage the unique properties of the trifluoromethoxy group to design drugs with improved efficacy, selectivity, and pharmacokinetic profiles. chemimpex.com

Agrochemical Development: The compound serves as a key intermediate in the synthesis of modern agrochemicals, such as herbicides and insecticides. chemimpex.com The trifluoromethoxy group can enhance the biological activity and environmental stability of these products.

Materials Science: this compound is employed in the formulation of advanced materials. Its incorporation into polymers and coatings can impart desirable properties like enhanced thermal and chemical stability. chemimpex.com

Synthetic Methodology: The compound is also a subject of study in the development of new synthetic methods. For example, it has been used in the preparation of 2-amino-6-(trifluoromethoxy)benzothiazole, demonstrating its utility in constructing more complex heterocyclic systems. chemicalbook.com A recently developed protocol allows for the synthesis of ortho-OCF3 aniline derivatives through an intramolecular OCF3 migration, providing an operationally simple route to a range of useful compounds. researchgate.net

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.13 g/mol |

| Appearance | Colorless to red to green clear liquid |

| Boiling Point | 63 °C at 15 mmHg; 64.5 °C at 21 torr |

| Density | 1.301 g/cm³ (at 20 °C); 1.32 g/mL |

| Refractive Index | n20/D 1.46 |

| CAS Number | 1535-75-7 |

Table data sourced from references chemimpex.comchemeo.comchemicalbook.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCOUBUSGHLCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165342 | |

| Record name | 2-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-75-7 | |

| Record name | 2-Trifluoromethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethoxy Aniline

Established Synthetic Routes to 2-(Trifluoromethoxy)aniline

Traditional synthesis of this compound relies on several well-documented chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the reduction of nitro-aromatic precursors.

Palladium-Catalyzed Amination Approaches

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a versatile method for the synthesis of arylamines. rsc.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this approach would utilize a precursor such as 1-bromo-2-(trifluoromethoxy)benzene (B1272820) or 1-chloro-2-(trifluoromethoxy)benzene (B1587001) and an ammonia (B1221849) surrogate.

The general mechanism commences with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide (Ar-X) to the Pd(0) center to form an arylpalladium(II) complex. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. nih.govacs.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups being essential for high efficiency. rsc.orgacs.org

| Starting Material | Reagents & Catalyst | Conditions | Yield |

| 1-Bromo-2-(trifluoromethoxy)benzene | Ammonia surrogate (e.g., LiN(SiMe₃)₂), Pd₂(dba)₃, phosphine ligand (e.g., 2-dicyclohexylphosphinobiphenyl), NaOtBu | Anhydrous solvent (e.g., Toluene or Dioxane), elevated temperature | Good to Excellent |

| 1-Chloro-2-(trifluoromethoxy)benzene | Ammonia, Pd(OAc)₂, phosphine ligand (e.g., Xantphos), Cs₂CO₃ | Anhydrous solvent (e.g., Dioxane), 100-120 °C | Moderate to Good |

Table 1: Representative Conditions for Palladium-Catalyzed Amination. Yields are typical for this class of reaction.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a more classical route to this compound. This pathway is viable due to the electron-withdrawing nature of the trifluoromethoxy group, which activates the aromatic ring towards nucleophilic attack. A common industrial method involves the direct amination of 1-chloro-2-(trifluoromethoxy)benzene.

In a typical procedure, 1-chloro-2-(trifluoromethoxy)benzene is treated with ammonia at high temperatures and pressures. google.com The reaction is often facilitated by a copper catalyst, such as copper(I) chloride, which enhances the rate of substitution. google.com The reaction proceeds via the addition of the nucleophile (ammonia) to the carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion re-aromatizes the ring and yields the final aniline (B41778) product. masterorganicchemistry.comresearchgate.net

| Starting Material | Reagents & Catalyst | Conditions | Yield |

| 1-Chloro-2-(trifluoromethoxy)benzene | Aqueous Ammonia, Copper(I) chloride | 200-280 °C, high pressure | Not specified in source google.com |

| 1-Fluoro-2-(trifluoromethoxy)benzene | Ammonia | Liquid ammonia or polar aprotic solvent (e.g., DMF) | Good |

Table 2: Nucleophilic Aromatic Substitution Conditions. The fluoro-substituted precursor is generally more reactive than the chloro-substituted one in SNAr reactions.

Reductive Pathways for Amine Formation

The reduction of a nitro group is a fundamental transformation in organic synthesis for the preparation of anilines. The synthesis of this compound can be achieved by the catalytic hydrogenation of 1-nitro-2-(trifluoromethoxy)benzene. This precursor can be synthesized by the nitration of (trifluoromethoxy)benzene, although this often yields a mixture of ortho, meta, and para isomers that require separation.

A more complex but documented reductive pathway begins with 1,2-dichloro-4-trifluoromethoxybenzene. google.com This compound is first nitrated, yielding a mixture of 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene. This mixture then undergoes catalytic hydrogenation with hydrogen gas over a palladium or Raney nickel catalyst. This step achieves both the reduction of the nitro group to an amine and the reductive dehalogenation (hydrodechlorination) of the two chlorine atoms to afford this compound. google.com

| Starting Material | Reagents & Catalyst | Conditions | Yield |

| 1-Nitro-2-(trifluoromethoxy)benzene | H₂, Pd/C or Raney Ni | Methanol (B129727) or Ethanol, room temperature to moderate pressure | High |

| 1,2-Dichloro-3-nitro-4-(trifluoromethoxy)benzene | H₂, Raney Ni, base (e.g., NaOH) | Methanol, 30 °C, 10 bar H₂ | 51% google.com |

Table 3: Conditions for Reductive Pathways.

Alternative Precursor-Based Syntheses

Novel synthetic strategies have been developed that build the ortho-trifluoromethoxylated aniline framework from different precursors. One innovative approach involves a two-step sequence starting from an N-aryl-N-hydroxyacetamide derivative. nih.govnih.govresearchgate.net In this method, a precursor like methyl 4-(N-hydroxyacetamido)benzoate is first treated with an electrophilic trifluoromethylating agent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), to form an N-(trifluoromethoxy)acetamido intermediate. nih.govresearchgate.net This intermediate then undergoes a thermally induced intramolecular rearrangement where the -OCF₃ group migrates to the ortho position of the aromatic ring, yielding the desired ortho-trifluoromethoxylated aniline derivative. nih.govjove.com This protocol is noted for its use of bench-stable reagents and broad functional group tolerance. nih.govresearchgate.net

Novel and Sustainable Approaches for this compound Synthesis

Reflecting the growing importance of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for aniline synthesis.

Catalysis in Environmentally Benign Production

Modern synthetic chemistry aims to reduce waste, avoid harsh conditions, and eliminate the use of toxic reagents and solvents. For the synthesis of anilines, including this compound, several green strategies are being explored. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, improve yields for amination reactions. bjmu.edu.cnrasayanjournal.co.in The application of microwave irradiation to nucleophilic aromatic substitution or palladium-catalyzed aminations can lead to more efficient processes.

Furthermore, the replacement of traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DESs) is a promising area. csic.es A mixture of choline (B1196258) chloride and lactic acid, for example, can serve as a biodegradable and effective medium for allylic amination reactions, a principle that could be extended to aryl aminations. csic.es The development of catalyst systems that operate in water or under solvent-free conditions, and the use of non-toxic, earth-abundant metal catalysts like iron instead of precious metals, are also key research directions for the sustainable production of this compound and related compounds. nih.gov

Solvent-Free and Minimally Invasive Synthetic Protocols

In response to the growing demand for sustainable chemical manufacturing, research has increasingly focused on solvent-free and minimally invasive synthetic routes. These methods aim to reduce environmental impact by eliminating or minimizing the use of volatile and often hazardous organic solvents.

One approach involves performing reactions without any solvent, as demonstrated in the preparation of related fluorinated anilines. For instance, the halogenation step in the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline can be conducted under solvent-free conditions, where elemental chlorine reacts with p-Chlorobenzotrifluoride in the presence of a catalyst at elevated temperatures. google.comjustia.com This method simplifies processing and reduces chemical waste. google.comjustia.com

Another strategy employs Brönsted acidic ionic liquids as both catalyst and reaction medium. A metal- and solvent-free Friedel-Crafts reaction has been developed for synthesizing triarylmethanes, where N-methyl-2-(trifluoromethyl)aniline, a closely related secondary aniline, successfully reacts with an aldehyde substrate in an ionic liquid at 80 °C to produce the desired product in excellent yield. rsc.org

The concept of "minimally invasive" synthesis also extends to protocols that, while using solvents, are operationally simple and avoid the use of highly toxic or difficult-to-handle reagents. nih.govnih.gov A notable example is a two-step procedure for creating ortho-trifluoromethoxylated aniline derivatives. nih.govnih.govresearchgate.netjove.com This user-friendly protocol involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate, followed by a thermally induced migration of the OCF₃ group. nih.govjove.com Although solvents like chloroform (B151607) and nitromethane (B149229) are used, the method is valued for its high functional-group tolerance and avoidance of more hazardous conventional reagents. nih.govnih.gov

Table 1: Comparison of Solvent-Free and Minimally Invasive Synthetic Approaches

| Feature | Solvent-Free Protocol | Minimally Invasive Protocol |

| Principle | Elimination of reaction solvent to reduce waste and simplify workup. | Use of operationally simple procedures and less hazardous reagents. |

| Example Reaction | Halogenation of p-Chlorobenzotrifluoride without solvent. google.comjustia.com | Two-step OCF₃ migration sequence using Togni reagent II. nih.govnih.govjove.com |

| Conditions | Typically requires elevated temperatures (e.g., 50°C to 150°C). google.comjustia.com | Often proceeds at room temperature for the first step, with heating for the second. nih.govjove.com |

| Key Advantage | Environmentally friendly with reduced chemical waste. google.comjustia.com | High functional-group tolerance and user-friendly procedure. nih.govjove.com |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, scalability, and precise control over reaction parameters. Its application is particularly advantageous for handling unstable or hazardous intermediates that are often generated in the synthesis of complex molecules like this compound.

A significant benefit of flow chemistry is the ability to safely generate and consume highly reactive intermediates in situ. For example, a continuous-flow method has been developed for the synthesis of monoarylacetaldehydes from anilines. acs.org In this process, unstable aryldiazonium salts are generated from aniline precursors in a flow reactor and are immediately used in a subsequent Meerwein arylation reaction, mitigating the risks associated with their accumulation in batch processes. acs.org

Flow chemistry has also been successfully applied to trifluoromethoxylation reactions. A light-driven method for the α-trifluoromethoxylation of ketones was shown to be effective under both batch and continuous flow conditions, with the flow process achieving reaction times as short as two minutes. acs.org Furthermore, continuous flow reactors have been utilized for the purification of related compounds such as 2-Chloro-4-(trifluoromethoxy)aniline (B1301952), demonstrating the technology's utility in downstream processing. The synthesis of various fluorinated amines and imine derivatives from anilines has also been demonstrated using 3D-printed and microreactor flow devices, showcasing the versatility of this technology. worktribe.combeilstein-journals.org

Table 2: Applications of Continuous Flow Chemistry in Aniline Derivative Synthesis

| Application Area | Description | Specific Example | Citation(s) |

| Handling Unstable Intermediates | In situ generation and immediate consumption of reactive species to enhance safety. | Generation of aryldiazonium salts from anilines for Meerwein arylation. | acs.org |

| Accelerated Reactions | Rapid and efficient reactions due to superior heat and mass transfer. | α-Trifluoromethoxylation of ketones achieved in a 2-minute residence time. | acs.org |

| Purification | Integration of purification steps within a continuous process. | Use of continuous flow reactors for the purification of 2-Chloro-4-(trifluoromethoxy)aniline. | |

| Novel Reactor Technology | Employment of modern reactor designs for specialized syntheses. | Imine formation from aniline derivatives using 3D-printed reactionware. | beilstein-journals.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The economic viability and efficiency of synthesizing this compound depend heavily on the optimization of reaction conditions. Key parameters such as the choice of catalyst and ligands, temperature, pressure, and reactant stoichiometry are meticulously controlled to maximize product yield and minimize the formation of byproducts.

Catalyst and Ligand Optimization Studies

The selection of an appropriate catalyst and accompanying ligands is crucial for achieving high efficiency and selectivity. In the synthesis of trifluoromethoxylated aromatics, significant improvements have been realized through systematic optimization studies.

Palladium-based catalyst systems have also been a focus of optimization. Precatalysts of the type [(NHC)PdCl₂(Aniline)], where NHC is an N-heterocyclic carbene, have shown high activity in cross-coupling reactions. nih.gov Studies demonstrated that modifying the electronic properties of the aniline ligand within the precatalyst, for example by using 3-trifluoromethylaniline, can enhance catalytic efficiency in certain C-O cross-coupling reactions. nih.gov

Table 3: Catalyst and Ligand Optimization in Trifluoromethoxylation and Related Reactions

| Catalyst System | Ligand | Substrate Type | Key Finding | Citation(s) |

| Silver(II) Fluoride / Selectfluor | 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine | Arenes | Ligand addition increased reaction yield from 5% to 76%. | nih.gov |

| Silver-catalyzed | Phenanthroline / 18-crown-6 (B118740) | Alkyl trifluoroborates | Phenanthroline promoted the reaction; 18-crown-6 improved solubility. | mdpi.com |

| [(IPr)PdCl₂(Aniline)] | 3-Trifluoromethylaniline | Amides (for C-O coupling) | Electron-withdrawing group on the aniline ligand improved catalyst efficiency. | nih.gov |

| Copper-catalyzed | Picolinamide (PA) directing group | Anilines | Enabled ortho-trifluoromethylation of aniline derivatives. | beilstein-journals.org |

Temperature, Pressure, and Stoichiometry Control Strategies

Controlling physical parameters such as temperature, pressure, and the molar ratios of reactants is fundamental to directing a reaction towards the desired product. In the multi-step synthesis of fluorinated anilines, each of these variables plays a critical role.

For the preparation of 2,6-dichloro-4-trifluoromethyl-aniline, optimization of temperature was found to be key for maximizing the yield of an intermediate. google.comjustia.com The ideal temperature for the halogenation reaction was determined to be in the range of 60°C to 120°C. google.comjustia.com In a subsequent ammoniation step, the stoichiometry was crucial; increasing the amount of ammonia initially boosted the yield, but an excessive amount caused the yield to decrease. justia.com

The stoichiometry of reagents is also finely tuned in modern trifluoromethoxylation reactions. In one silver-mediated method, the optimal conditions were determined to involve specific molar equivalents of the silver medium (1 equiv), the oxidant (2 equiv), and the OCF₃ source (4 equiv). nih.gov

Temperature and pressure are also carefully managed during nitration and hydrogenation steps. The synthesis of this compound via the nitration of 1,2-dichloro-4-trifluoromethoxybenzene is performed at a controlled temperature between -20°C and +80°C. google.com The subsequent hydrogenation step is then carried out under a defined hydrogen pressure of approximately 5 bar at temperatures ranging from 0°C to 200°C. google.com In another protocol, a key OCF₃ migration step is conducted at a high temperature of 120°C in a sealed pressure vessel to achieve the desired transformation. nih.govjove.com

Table 4: Optimization of Physical Parameters in Aniline Synthesis

| Reaction Step | Parameter Optimized | Optimal Value/Range | Outcome | Citation(s) |

| Halogenation | Temperature | 60°C - 120°C | Maximized yield of the desired chlorinated intermediate. | google.comjustia.com |

| Ammoniation | Stoichiometry (Ammonia feed) | Optimized molar ratio | Controlled product formation, avoiding decreased yield from excess reagent. | justia.com |

| C-H Trifluoromethoxylation | Stoichiometry | 1 equiv AgF₂, 2 equiv Selectfluor, 4 equiv TFMS | High yield of trifluoromethoxylated product. | nih.gov |

| Hydrogenation | Pressure & Temperature | ~5 bar H₂, 0°C - 200°C | Controlled reduction and dechlorination to form the aniline. | google.com |

| OCF₃ Migration | Temperature | 120°C | Induced intramolecular rearrangement to form the final product. | nih.govjove.com |

Reactivity and Reaction Pathways of 2 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions of 2-(Trifluoromethoxy)aniline

In electrophilic aromatic substitution (EAS), the potent activating effect of the amino group generally overrides the deactivating effect of the trifluoromethoxy group. Consequently, electrophiles are directed to the positions ortho and para to the amino group. The position para to the amine (C5) is the most electronically activated and sterically accessible site. The ortho position (C3) is less favored due to potential steric hindrance from the adjacent trifluoromethoxy group.

The halogenation of this compound is predicted to occur primarily at the C5 position, which is para to the strongly activating amino group. Research on the regioselective halogenation of similarly substituted anilines supports this outcome. For instance, studies have shown that using copper(II) halides, such as CuCl₂ or CuBr₂, in ionic liquid solvents provides a mild and highly efficient method for the para-selective halogenation of unprotected anilines. researchgate.net This method avoids the use of harsh reagents and often yields the para-halogenated product with high selectivity. For 2-(trifluoromethyl)aniline (B126271), a closely related compound, this method resulted in the corresponding 4-chloro and 4-bromo derivatives in 90% and 92% yield, respectively, demonstrating excellent regiocontrol. researchgate.net A similar outcome is expected for this compound.

Table 1: Representative Regioselective Halogenation of Substituted Anilines using Copper(II) Halides This table illustrates a general method applicable for the para-selective halogenation of anilines like this compound, based on data for analogous compounds. researchgate.net

| Substrate | Reagent | Product | Yield |

| 2-Trifluoromethylaniline | CuCl₂ | 4-Chloro-2-(trifluoromethyl)aniline | 90% |

| 2-Trifluoromethylaniline | CuBr₂ | 4-Bromo-2-(trifluoromethyl)aniline | 92% |

| 2-Fluoroaniline | CuCl₂ | 4-Chloro-2-fluoroaniline | 88% |

Direct nitration or sulfonation of anilines with strong acids like nitric acid or sulfuric acid can be problematic, often leading to oxidation of the aniline (B41778) ring or reaction at the nitrogen atom. A common strategy to circumvent these side reactions and control regioselectivity is to first protect the amino group, typically by converting it into an acetanilide (B955) (an amide). This protection moderates the activating effect of the amino group and directs electrophiles reliably.

Studies on the nitration of protected isomers, such as N-acetyl-3-(trifluoromethoxy)aniline, show that nitration occurs primarily at the position ortho to the trifluoromethoxy group and meta to the acetylamino group (the 6-position), with a minor amount at the 4-position. beilstein-journals.org This highlights the directing influence of both groups. For N-acetyl-2-(trifluoromethoxy)aniline, nitration would be strongly directed to the C5 position (para to the acetylamino group), with potential for minor products from substitution at C3.

This compound, like other anilines, generally fails to undergo Friedel-Crafts acylation or alkylation reactions. The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. youtube.com This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack, thus inhibiting the Friedel-Crafts reaction.

This limitation can be overcome by protecting the amino group, most commonly through acylation. The resulting amide is significantly less basic and does not complex with the Lewis acid catalyst as readily. The N-acylated derivative, such as N-acetyl-2-(trifluoromethoxy)aniline, would then be able to participate in Friedel-Crafts reactions, with substitution occurring predominantly at the C5 position, para to the activating acetylamino group.

Nucleophilic Reactivity of the Amino Functionality in this compound

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows this compound to readily participate in reactions with a variety of electrophilic partners at the nitrogen center.

The amino group of this compound reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-aryl amides. This reaction is fundamental for protecting the amino group during other synthetic transformations, as discussed previously. beilstein-journals.org

Similarly, the amine reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is robust and widely used in medicinal chemistry. Modern methods, such as visible-light-promoted photoredox catalysis, allow for the direct sulfonylation of aniline derivatives with bench-stable sulfinate salts under mild conditions. rsc.org

Table 2: General Reactions at the Amino Group of this compound Illustrative reactions showing the nucleophilicity of the amine functionality.

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

| Acylation | Acetyl Chloride | Pyridine (base) | N-(2-(Trifluoromethoxy)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | NaOH (aq) | N-(2-(Trifluoromethoxy)phenyl)benzenesulfonamide |

| Photoredox Sulfonylation | Sodium p-toluenesulfinate | Photoredox catalyst, visible light | N-(2-(Trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide |

While direct alkylation of anilines with alkyl halides can lead to mixtures of mono- and di-alkylated products, modern catalytic methods offer high selectivity. The "borrowing hydrogen" strategy, using ruthenium catalysts, enables the N-alkylation of anilines with alcohols, providing a greener alternative to using alkyl halides. rsc.org Other protocols utilize acid catalysis for the chemoselective N-alkylation of unprotected anilines. acs.org

The formation of a new nitrogen-aryl bond (N-arylation) is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. nih.gov This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, and it is a powerful tool for synthesizing complex diarylamines. This methodology is broadly applicable to a wide range of anilines, including this compound. nih.gov

Table 3: Catalytic Methods for N-Alkylation and N-Arylation of Anilines This table summarizes modern synthetic routes applicable to the N-functionalization of this compound.

| Reaction Type | Coupling Partner | Catalyst System | General Outcome |

| N-Alkylation | Primary Alcohol | [RuCl₂(p-cymene)]₂ / Ligand | Selective mono-N-alkylation via borrowing hydrogen. rsc.org |

| N-Alkylation | ortho-Quinone Methide | Pentafluorophenol (organocatalyst) | Chemoselective mono-N-alkylation. acs.org |

| N-Arylation | Aryl Bromide/Chloride | Pd precatalyst / Buchwald-Hartwig Ligand | Formation of diarylamines. nih.gov |

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with various carbonyl compounds, particularly aldehydes, to form Schiff bases (imines). These reactions typically proceed by the nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration. researchgate.netbepls.com

A study detailed the synthesis of five new Schiff bases by reacting this compound with different aromatic aldehydes. cabidigitallibrary.orgbjmu.edu.cnresearch-nexus.netsmu.ac.za The reactions were carried out to produce compounds with potential pharmacological applications. cabidigitallibrary.orgbjmu.edu.cnresearch-nexus.netsmu.ac.za The formation of these imines highlights the reactivity of the amino group in this compound. researchgate.net

For instance, the condensation of 2-bromo-4-(trifluoromethoxy)aniline (B65650) with 2-hydroxybenzaldehyde in methanol (B129727) at room temperature yields a fluoro-substituted Schiff base ligand. nih.gov This resulting ligand can then be complexed with metals, such as copper(II), demonstrating a practical application of this condensation reaction. nih.gov The general scheme for the formation of a Schiff base from this compound is depicted below:

R-CHO + H₂N-C₆H₄-OCF₃ → R-CH=N-C₆H₄-OCF₃ + H₂O

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Aromatic Aldehydes | Schiff Bases | cabidigitallibrary.orgbjmu.edu.cnresearch-nexus.netsmu.ac.za |

| 2-Bromo-4-(trifluoromethoxy)aniline | 2-Hydroxybenzaldehyde | Fluoro-substituted Schiff Base Ligand | nih.gov |

Cross-Coupling Reactions Involving this compound

Derivatives of this compound are valuable substrates in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. eie.gr

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates. chemie-brunschwig.chrsc.org While direct use of this compound in Suzuki-Miyaura coupling is not typical as it lacks a halide or triflate leaving group, its derivatives, such as halo-substituted 2-(trifluoromethoxy)anilines, are effective coupling partners.

For instance, a bromo-substituted derivative of this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. Research has shown the successful coupling of various aryl bromides with benzyloxyethyltrifluoroborate using a PdCl₂(A-taPhos)₂ catalyst, cesium carbonate as the base, in a toluene/water solvent system at 100 °C. nih.gov This methodology is applicable to derivatives of this compound, enabling the synthesis of complex biaryl structures. nih.gov

| Aryl Halide Derivative | Boronic Acid/Ester | Catalyst | Product | Reference |

| Bromo-2-(trifluoromethoxy)aniline | Arylboronic acid | PdCl₂(A-taPhos)₂ | Biaryl-substituted this compound | nih.gov |

| 2-(Trifluoromethyl)phenyltrifluoroborate | Aryl bromide | Palladium catalyst | 1-(2-(Benzyloxy)ethyl)-2-(trifluoromethyl)benzene | nih.gov |

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. chemie-brunschwig.ch Derivatives of this compound bearing a halide substituent can participate in Heck reactions. For example, a bromo-substituted this compound can be coupled with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst. eie.grnih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halo-substituted this compound can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.gov This reaction is instrumental in the synthesis of arylalkynes.

| Reaction | Substrate 1 (Derivative of this compound) | Substrate 2 | Catalyst System | Product Type | Reference |

| Heck | Halo-substituted this compound | Alkene (e.g., styrene, acrylate) | Palladium catalyst | Substituted alkene | eie.grnih.gov |

| Sonogashira | Halo-substituted this compound | Terminal alkyne | Palladium catalyst, Cu(I) co-catalyst | Arylalkyne | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides or triflates and amines. rsc.orgresearchgate.net this compound can act as the amine coupling partner in these reactions.

For example, the coupling of this compound with an aryl bromide can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BrettPhos or tBuXPhos), and a base. acs.org Studies have shown that such reactions can proceed in high yields. acs.orguit.no The reaction is versatile, allowing for the coupling of a wide range of aryl halides with various primary anilines. acs.org

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Reference |

| 3,5-bis(trifluoromethyl)bromobenzene | 4-methoxyaniline | Pd₂(dba)₃ / various phosphine ligands | NaOtBu | acs.org |

| Aryl bromides/chlorides/triflates | Primary anilines | BrettPhos Pd G3 / BrettPhos or tBuXPhos Pd G3 / tBuXPhos | Not specified | acs.org |

Metal-Catalyzed Functionalization of this compound

Direct C-H activation has emerged as a powerful tool for the functionalization of organic molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.org

Research into the C-H functionalization of aniline derivatives has often relied on directing groups to achieve ortho-selectivity. acs.org However, recent advancements have focused on achieving para-selective functionalization. For instance, a palladium/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of aniline derivatives under mild conditions. acs.org While this study did not specifically use this compound, the methodology is applicable to a broad range of substituted anilines. acs.org

Another approach involves the use of a transient directing group. For example, 2-trifluoromethyl-5-chloroaniline has been used as a monodentate directing group for the ortho-bromination of benzaldehydes. rsc.org Furthermore, metalation using organolithium reagents has been shown to functionalize trifluoromethoxy-substituted anilines at specific positions depending on the N-protecting group. For N-tert-butoxycarbonyl-2-(trifluoromethoxy)aniline, deprotonation occurs at the 6-position, adjacent to the nitrogen. nih.gov

| Functionalization Type | Catalyst/Reagent | Directing Group Strategy | Position of Functionalization | Reference |

| Olefination | Pd/S,O-ligand | None (para-selective catalyst) | para | acs.org |

| Bromination (of benzaldehydes) | Not specified | 2-Trifluoromethyl-5-chloroaniline (transient) | ortho | rsc.org |

| Metalation/Electrophilic Trapping | tert-Butyllithium (B1211817) | N-tert-Butoxycarbonyl | 6-position | nih.gov |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles, leading to the exclusive formation of ortho-substituted products. wikipedia.org The effectiveness of a DMG is linked to its ability to act as a Lewis base and chelate the lithium cation, thereby increasing the kinetic acidity of the ortho-protons. organic-chemistry.org

In the case of trifluoromethoxy-substituted anilines, the regioselectivity of metalation can be controlled by the choice of the nitrogen-protecting group. nih.gov For N-tert-butoxycarbonyl-2-(trifluoromethoxy)aniline, treatment with tert-butyllithium results in metalation (hydrogen/lithium permutation) at the 6-position, which is adjacent to the nitrogen atom. nih.gov This directing effect of the N-Boc group allows for the introduction of electrophiles specifically at this position. Subsequent trapping of the lithiated intermediate with an electrophile yields the corresponding 6-substituted product. nih.gov

The synthetic utility of this strategy is demonstrated by the ability to introduce various functional groups at the C-6 position of the this compound core. This regioselective functionalization is a key step for the structural elaboration of these molecules, opening pathways to more complex derivatives. nih.gov

| Reactant | Reagent | Site of Metalation | Product Class | Ref |

| N-tert-Butoxycarbonyl-2-(trifluoromethoxy)aniline | tert-Butyllithium | 6-position | 6-substituted-2-(trifluoromethoxy)aniline derivatives | nih.gov |

| N-tert-Butoxycarbonyl-4-(trifluoromethoxy)aniline | tert-Butyllithium | 2-position | 2-substituted-4-(trifluoromethoxy)aniline derivatives | nih.gov |

| 3-Trifluoromethoxy-N-mono(trimethylsilyl)aniline | sec-Butyllithium | 2-position | 2-carboxy-3-(trifluoromethoxy)aniline (after carboxylation) | nih.gov |

| 3-Trifluoromethoxy-N,N-bis(trimethylsilyl)aniline | sec-Butyllithium | 4-position | 4-carboxy-3-(trifluoromethoxy)aniline (after carboxylation) | nih.gov |

Rearrangement Reactions and Mechanistic Studies of this compound Derivatives

A significant reaction pathway for derivatives of this compound involves the intramolecular rearrangement of an OCF3 group. Specifically, N-(trifluoromethoxy)-N-aniline derivatives can undergo a migration of the trifluoromethoxy group from the nitrogen atom to the ortho-position of the aromatic ring, yielding ortho-trifluoromethoxylated aniline derivatives. nih.govresearchgate.net This transformation provides a valuable route to a range of synthetically useful ortho-OCF3 substituted anilines. researchgate.net

The reaction is typically achieved by heating N-(trifluoromethoxy)-N-aryl acetamide (B32628) derivatives in a solvent like nitromethane (B149229). nih.gov Mechanistic studies have been conducted to elucidate the nature of this OCF3 migration. It has been proposed that the reaction proceeds through a heterolytic cleavage of the N-OCF3 bond. nih.govresearchgate.net This cleavage results in the formation of a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. researchgate.net This is followed by a rapid recombination of this ion pair at the ortho-position of the aniline ring. nih.gov

The electronic nature of the substituents on the N-aryl ring influences the reaction conditions required for the rearrangement. nih.gov Electron-deficient or neutral N-aryl rings generally require elevated temperatures (e.g., 120 °C) for the rearrangement to proceed to completion. For instance, when the substituent is a cyano group (an electron-withdrawing group), a higher temperature of 140 °C is necessary. In contrast, the presence of an electron-donating group, such as a methyl group which can stabilize the positive charge of the proposed nitrenium intermediate, allows the rearrangement to occur at room temperature. nih.gov

| Substrate | Substituent (R) | Reaction Temperature (°C) | Outcome | Ref |

| N-(trifluoromethoxy)-N-(p-acetylphenyl)acetamide | COCH3 | 120 | Rearrangement to ortho-OCF3 aniline derivative | nih.gov |

| N-(trifluoromethoxy)-N-(p-cyanophenyl)acetamide | CN | 140 | Rearrangement to ortho-OCF3 aniline derivative | nih.gov |

| N-(trifluoromethoxy)-N-(p-tolyl)acetamide | Me | Room Temperature | Rearrangement to ortho-OCF3 aniline derivative | nih.gov |

| N-(3,5-bis(trifluoromethyl)phenyl)-N-(trifluoromethoxy)acetamide | 3,5-(CF3)2 | High | No desired product formed | nih.gov |

Advanced Spectroscopic Characterization Methodologies for 2 Trifluoromethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like 2-(trifluoromethoxy)aniline, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are particularly powerful.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

¹H NMR: The ¹H NMR spectrum of this compound would display characteristic signals for the aromatic protons and the amine (-NH₂) protons. The aromatic protons typically appear as a complex multiplet system due to spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the amino group. The -NH₂ protons usually appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the fluorine atoms (the CF₃ group) and the carbon attached to the oxygen of the trifluoromethoxy group will have distinct chemical shifts. The aromatic carbons will appear in the typical downfield region for aromatic compounds. The carbon atom directly bonded to the trifluoromethoxy group (C2) is expected to be significantly affected by its electronegativity. In a derivative, N-(2-((trifluoromethyl)thio)phenyl)benzamide, the carbon involved in the C-S-CF₃ linkage appears around 141.6 ppm rsc.org. For ortho-trifluoromethoxylated aniline (B41778) derivatives, the quartet signal for the OCF₃ group appears at approximately 120.6 ppm with a large coupling constant (J = 258.9 Hz) due to the three fluorine atoms nih.gov.

Quantitative NMR (qNMR) analysis allows for the determination of the concentration or purity of a substance. ula.ve The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. ula.ve By integrating the signals of the analyte and comparing them to the integral of a known amount of an internal standard, a precise quantification can be achieved. sigmaaldrich.com This method is non-destructive and does not require identical response factors for different compounds, which is a significant advantage over chromatographic techniques. ula.ve For this compound, a specific, well-resolved proton or fluorine signal could be used for quantification against a certified reference material. sigmaaldrich.com

Table 1: Typical NMR Data for a this compound Derivative Data based on Methyl 2-acetamido-6-(trifluoromethoxy)benzoate, a derivative of the target compound. nih.gov

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 8.56 | d | 8.6 | Aromatic-H |

| ¹H | 7.97 | d | 8.6 | Aromatic-H |

| ¹H | 7.93 | s | - | Aromatic-H |

| ¹H | 7.56 | br. s | - | NH |

| ¹³C | 120.6 | q | 258.9 | OCF₃ |

| ¹⁹F | -58.1 | s | - | OCF₃ |

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. chemrxiv.org It provides a distinct signal for the trifluoromethoxy (-OCF₃) group, which is highly sensitive to its local electronic environment.

In derivatives of this compound, the ¹⁹F NMR signal for the -OCF₃ group typically appears as a sharp singlet in a characteristic region of the spectrum. For example, in (E)-3-(2-(4-(trifluoromethoxy)phenyl)hydrazono)chroman-2,4-dione, the chemical shift is observed at -56.93 ppm rsc.org. Another derivative shows a signal at -58.1 ppm nih.gov. This distinct chemical shift, free from the signal overlap often seen in ¹H NMR, makes ¹⁹F NMR an excellent tool for identifying the presence of the trifluoromethoxy group and for quantitative analysis of fluorinated mixtures. chemrxiv.orgresearchgate.net

While 1D NMR provides information on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would reveal the connectivity between adjacent protons in the aromatic ring, helping to trace the entire spin system of the phenyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). researchgate.net It is invaluable for assigning the carbon signals of the aromatic ring by linking them to their already-assigned proton partners. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). researchgate.net HMBC is crucial for piecing together the molecular skeleton. It can establish connectivity between the aromatic protons and the quaternary carbons (those without attached protons), such as the carbons bonded to the amino and trifluoromethoxy groups. For instance, correlations from the aromatic protons to the carbon of the -OCF₃ group would definitively place the substituent on the ring. srce.hr

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₇H₆F₃NO), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. For example, a derivative, methyl 2-acetamido-6-(trifluoromethoxy)benzoate, had a calculated mass of 278.0640 for [M+H]⁺ and a found mass of 278.0643, confirming its formula. nih.gov This capability is fundamental in the characterization of newly synthesized compounds. csic.es

Table 2: HRMS Data for a this compound Derivative Data based on Methyl 2-acetamido-6-(trifluoromethoxy)benzoate. nih.gov

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 278.0640 | 278.0643 | C₁₁H₁₁F₃NO₄ |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is instrumental in structural elucidation by revealing the fragmentation pathways of a molecule. mtoz-biolabs.com

The fragmentation of the ionized this compound would likely proceed through several key pathways under collision-induced dissociation (CID). wikipedia.org

Loss of the Trifluoromethoxy Group: A common fragmentation pathway would involve the cleavage of the C-O bond, leading to the loss of the ·OCF₃ radical or related fragments.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the aniline ring structure can occur, leading to smaller characteristic ions.

Amine Group Fragmentation: Loss of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments is also a possible pathway.

By analyzing the masses of the product ions, the connectivity of the molecule can be confirmed, and the fragmentation mechanism can be pieced together, providing an additional layer of structural verification. For instance, in a related compound containing a 4-(trifluoromethoxy)phenyl) moiety, a major fragment ion at m/z 176 was observed, corresponding to the cleavage that kept the trifluoromethoxy-substituted ring and part of the attached urea (B33335) group intact. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of characteristic functional groups and a detailed analysis of the molecular structure. For this compound, these techniques are particularly useful for characterizing the vibrations of the trifluoromethoxy group, the aromatic ring, and the amine group. While specific experimental spectra for this compound are not widely published, theoretical studies and data from analogous compounds provide a robust framework for understanding its vibrational properties. researchgate.netnih.gov

The trifluoromethoxy (-OCF₃) group exhibits several characteristic vibrational modes, which are often strong and can be readily identified in IR and Raman spectra. The C-F stretching vibrations are particularly prominent. Due to the three fluorine atoms, these manifest as strong, broad absorption bands. Typically, the asymmetric and symmetric stretching modes of the CF₃ group are observed in the 1200-1000 cm⁻¹ region. mdpi.com The strong electronegativity of the fluorine atoms leads to a significant dipole moment change during these vibrations, resulting in high IR intensity.

Computational studies on related trifluoromethyl-substituted anilines, such as 2-chloro-5-(trifluoromethyl)aniline, have assigned the CF₃ symmetric stretching mode to a band around 1149 cm⁻¹ in the FT-IR spectrum and 1146 cm⁻¹ in the FT-Raman spectrum. researchgate.net The asymmetric stretching modes are typically found at slightly higher wavenumbers. The C-O stretching vibration of the trifluoromethoxy group is also a key diagnostic peak, often appearing in the 1250-1000 cm⁻¹ range, and can be coupled with the C-F stretching modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| CF₃ Asymmetric Stretch | 1200 - 1100 | Strong |

| CF₃ Symmetric Stretch | 1150 - 1050 | Strong |

| C-O Stretch | 1250 - 1000 | Medium to Strong |

| CF₃ Bending/Rocking | 800 - 600 | Medium to Weak |

This table presents typical wavenumber ranges for the trifluoromethoxy group based on data from related compounds.

The vibrations of the aniline moiety in this compound are also well-defined. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3500-3300 cm⁻¹ region in the IR spectrum, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected to be observed around 1620 cm⁻¹.

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-700 cm⁻¹ region and can provide further structural information. Theoretical studies on halo- and trifluoromethyl-substituted anilines have provided detailed assignments for these vibrational modes. asianpubs.orgnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3500 - 3400 | Medium |

| N-H Symmetric Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| N-H Bend (Scissoring) | 1630 - 1590 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-H Out-of-plane Bend | 900 - 700 | Strong |

This table presents typical wavenumber ranges for the aniline moiety based on data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring, providing insights into the electronic structure and conjugation.

The spectrum of aniline typically shows two main absorption bands. The more intense band, usually below 250 nm, is attributed to the π → π* transition of the benzene ring (the B-band). A lower intensity band, appearing at longer wavelengths (around 280-300 nm), is the result of a π → π* transition involving the lone pair of electrons on the nitrogen atom conjugated with the aromatic π-system (the K-band).

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (K-band) | 280 - 320 | Moderate |

| π → π* (B-band) | 230 - 260 | High |

This table presents expected wavelength ranges for the electronic transitions of this compound based on data from related aniline derivatives.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of the crystal structures of closely related aniline derivatives provides valuable insights into the expected structural features. bjmu.edu.cnresearchgate.net

The crystal structure of a this compound derivative would reveal the planarity of the aromatic ring and the geometry of the amine and trifluoromethoxy substituents. The C-N bond length and the pyramidalization at the nitrogen atom of the amine group would be of particular interest, as they are indicative of the degree of conjugation of the nitrogen lone pair with the aromatic system. The C-O-C bond angle of the trifluoromethoxy group and the C-F bond lengths would also be precisely determined. The presence of the bulky trifluoromethoxy group at the ortho position may induce some steric strain, potentially leading to a slight twisting of the substituent out of the plane of the aromatic ring.

| Parameter | Expected Value |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.34 Å |

| C-N-H Bond Angle | ~112° |

| C-O-C Bond Angle | ~118° |

This table presents expected bond lengths and angles for this compound based on data from related compounds.

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. For this compound, hydrogen bonding involving the amine group is expected to be a dominant feature of the crystal packing. The -NH₂ group can act as a hydrogen bond donor, forming N-H···O or N-H···F interactions with neighboring molecules. The oxygen and fluorine atoms of the trifluoromethoxy group can act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Studies of 2 Trifluoromethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and stable geometric arrangements of atoms.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic characteristics of aromatic compounds. researchgate.net For molecules like 2-(Trifluoromethoxy)aniline, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometry and electronic properties. nih.govacs.org Studies on analogous compounds, such as 2-(trifluoromethyl)aniline (B126271), provide a framework for understanding these properties. researchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. sapub.org The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular chemical stability and reactivity; a larger gap suggests higher stability. researchgate.netsapub.org

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. nih.govresearchgate.net For substituted anilines, these calculations can quantify the stabilization energy arising from interactions between lone pair orbitals (e.g., on the nitrogen and oxygen atoms) and antibonding orbitals within the aromatic ring. researchgate.net These intramolecular charge transfer (ICT) events significantly influence the molecule's stability and electronic behavior. researchgate.net

The molecular electrostatic potential (MEP) surface can also be mapped using DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Representative Electronic Properties of a Substituted Aniline (B41778) (Analogous to this compound) Calculated via DFT Data below is illustrative, based on typical findings for similar molecules as specific values for the title compound are not available in the cited literature.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating capacity. |

| LUMO Energy | -2.0 to -2.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | ~2.5 to 3.5 eV | Relates to chemical stability and reactivity. sapub.org |

| Dipole Moment | ~15 D | Measures the overall polarity of the molecule. sapub.org |

Ab initio calculations, which are based on first principles without reliance on experimental data, are essential for studying conformational isomers. For this compound, a key area of conformational interest is the rotation around the C(aryl)-O bond. Studies on the closely related trifluoromethoxybenzene have shown that the molecule can exist in different conformations depending on the orientation of the trifluoromethoxy group relative to the phenyl ring. researchgate.net

Calculations at the Møller-Plesset second-order (MP2) level of theory, a common ab initio method, can be used to map the potential energy surface for this rotation. researchgate.netacs.org For trifluoromethoxybenzene, ab initio MP2 calculations predict that the most stable conformation is one where the O-CF3 group is perpendicular to the plane of the benzene (B151609) ring. researchgate.net In contrast, some DFT methods predict two stable minima, a planar and a perpendicular form, with a very small energy difference between them. researchgate.net This highlights how different computational methods can yield varying results, emphasizing the importance of comparing theoretical predictions with experimental evidence where possible. mdpi.com These studies provide a strong basis for predicting that this compound would also exhibit distinct conformational isomers based on the orientation of the -OCF3 group, which can be investigated using similar high-level ab initio methods.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds, MD can reveal the accessible conformations and the frequency of transitions between them, complementing the static picture from quantum calculations.

Analyze Solvent Effects: Explicitly modeling solvent molecules (e.g., water or an organic solvent) around the solute allows for a detailed investigation of solvation shells and specific interactions like hydrogen bonding. This is crucial for understanding how the solvent influences the conformational preferences and properties of the molecule. The Automated Topology Builder (ATB) can be used to develop the molecular force fields necessary for such simulations. uq.edu.au

Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is widely applied to study drug-like molecules and their interactions, for instance, in binding to a protein target. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the expected spectroscopic parameters, researchers can assign experimental spectra with greater confidence.

Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose and is often implemented within a DFT framework. researchgate.netescholarship.org

Calculations for related molecules like 2-(trifluoromethyl)aniline have shown good agreement between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). escholarship.org

Predicting ¹⁹F NMR shifts is also of significant interest for fluorine-containing compounds. nsf.gov Computational protocols have been developed to accurately predict ¹⁹F chemical shifts, which are highly sensitive to the local electronic environment. researchgate.net Achieving high accuracy requires careful selection of the functional and basis set, and sometimes Boltzmann averaging of shifts from multiple low-energy conformers is necessary for flexible molecules. escholarship.orgresearchgate.net

Table 2: Comparison of Theoretical vs. Experimental NMR Chemical Shifts for an Analogous Compound (2-(Trifluoromethyl)aniline) Data is illustrative of the comparison process, based on findings for analogous compounds. researchgate.net

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 | 118.9 | 118.4 | - | - |

| C2 | 144.5 | 144.1 | - | - |

| C3 | 115.8 | 115.6 | 6.80 | 6.78 |

| C4 | 133.0 | 132.5 | 7.25 | 7.21 |

| NH₂ | - | - | 4.50 | 4.45 |

Computational methods are essential for the detailed interpretation of infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These calculated frequencies, while often systematically higher than experimental values, can be scaled using empirical factors to achieve excellent agreement with observed spectra. nih.gov

The real power of these calculations lies in their ability to provide a detailed assignment for each vibrational mode. This is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.govnih.gov

For substituted anilines, this approach has been successfully used to assign the vibrational modes of the phenyl ring, the amino group (NH₂ stretching, scissoring, wagging), and the substituent group (e.g., C-F and C-O stretching and bending modes). researchgate.netresearchgate.net For this compound, this would allow for the unambiguous assignment of vibrations associated with the -OCF₃ group and the analysis of how its presence influences the characteristic vibrations of the aniline moiety.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Substituted Aniline Based on typical data from studies on similar molecules like 2-(trifluoromethyl)aniline. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (Scaled) | Assignment (from PED) |

|---|---|---|---|---|

| NH₂ asym. stretch | 3480 | 3482 | 3478 | ν(NH₂) |

| NH₂ sym. stretch | 3395 | 3398 | 3392 | ν(NH₂) |

| C-H stretch | 3070 | 3075 | 3068 | ν(CH) |

| NH₂ scissoring | 1625 | 1628 | 1622 | β(NH₂) |

| C-O stretch | 1285 | 1288 | 1280 | ν(C-O) |

| CF₃ sym. stretch | 1150 | 1155 | 1148 | ν(CF₃) |

Reactivity Predictions and Reaction Mechanism Studies

Theoretical studies are instrumental in predicting the reactivity of this compound and elucidating the intricate details of its reaction mechanisms. By modeling the molecule and its interactions at a quantum mechanical level, it is possible to understand its chemical behavior.

Transition state theory is a cornerstone of understanding chemical reaction rates and pathways. Computational chemists employ methods like Density Functional Theory (DFT) to locate the transition state structures and calculate their energies. This information is crucial for determining the activation energy of a reaction, which in turn governs its kinetics.

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, studies on closely related compounds offer valuable insights into the methodologies and potential findings. For instance, computational investigations on nucleophilic aromatic substitution reactions of fluorinated aniline derivatives, such as 3,5-difluoro-4-(trifluoromethyl)aniline, have utilized high-level DFT methods (e.g., B3LYP functional with 6-31G* basis sets) to model transition state geometries. smolecule.com These studies often reveal that for nucleophilic attack on the aromatic ring, the formation of the new carbon-nucleophile bond can occur slightly before the breaking of the carbon-halogen bond, indicating an early transition state. smolecule.com The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups is shown to stabilize the negative charge that develops on the ring in the transition state. smolecule.com

In a different study focusing on the reductive amination of benzaldehyde (B42025) with 4-(trifluoromethyl)aniline, quantum mechanical calculations were pivotal in understanding the role of solvent molecules in stabilizing the transition state. acs.org The inclusion of explicit water molecules in the calculations demonstrated their ability to lower the transition state energy through hydrogen bonding, thus explaining an observed autocatalytic effect. acs.org

Furthermore, mechanistic studies on the synthesis of acridines from 2-(trifluoromethyl)aniline have also employed DFT calculations to investigate the reaction mechanism, suggesting complex pathways that can be rationalized through computational models. sapub.org For a potential reaction of this compound, similar computational approaches would be necessary to map out the potential energy surface, identify transition states for various possible pathways (e.g., electrophilic aromatic substitution, N-acylation), and predict the most favorable reaction routes. A four-component reaction involving an aniline derivative has been studied computationally, where the Gibbs free energies of transition states were calculated to elucidate the reaction mechanism and stereoselectivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic sites.

Spectroscopic and quantum chemical investigations have been performed on the closely related compound, 2-(trifluoromethyl)aniline. researchgate.net In such studies, the HOMO and LUMO energies are calculated to understand the electronic properties and reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the electron-withdrawing trifluoromethoxy group (-OCF₃) is expected to lower the energy of both the HOMO and LUMO compared to aniline. This effect would decrease the nucleophilicity of the aromatic ring and the amino group. The distribution of the HOMO would likely be concentrated on the aromatic ring and the nitrogen atom, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring, particularly on the carbon atoms ortho and para to the electron-withdrawing trifluoromethoxy group, suggesting these as potential sites for nucleophilic attack.

A study on Schiff bases derived from this compound utilized quantum chemical parameters, including HOMO-LUMO energies, to calculate the stability of derived copper(II) complexes. researchgate.net This highlights the utility of FMO analysis in understanding the properties of more complex molecules synthesized from this compound.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis of this compound, based on general principles and data from related compounds.

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -5.8 (Hypothetical) | Indicates the energy of the outermost electrons; a lower value suggests reduced nucleophilicity compared to aniline. |

| ELUMO | -0.5 (Hypothetical) | Indicates the energy of the lowest empty orbital; a lower value suggests increased electrophilicity of the aromatic ring. |